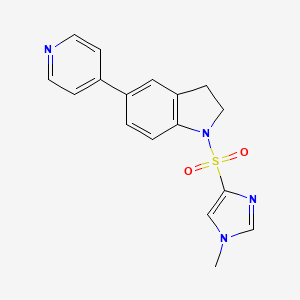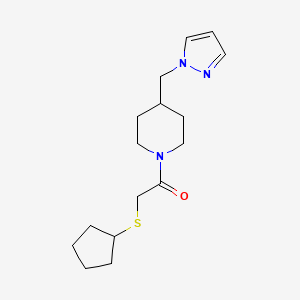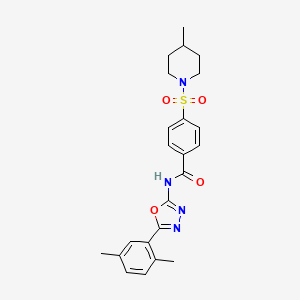![molecular formula C12H19ClN2O3 B2861752 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride CAS No. 1225332-65-9](/img/structure/B2861752.png)
2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, a dimethoxyphenyl group, and an acetamide moiety, making it a versatile molecule in various chemical reactions and applications.
作用机制
Target of Action
The primary target of “2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride” is the α1-adrenergic receptor . This receptor primarily mediates smooth muscle contraction and has other important functions as well .
Mode of Action
The compound is a prodrug of the α1-adrenergic receptor agonist, 1- (2’,5’-dimethoxyphenyl)-2-aminoethanol . It exerts its actions through activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, leading to an increased vascular tone and elevation of blood pressure .
Biochemical Pathways
The compound affects the biochemical pathways related to vasoconstriction and blood pressure regulation. By activating the alpha-adrenergic receptors, it increases vascular tone, which in turn elevates blood pressure .
Pharmacokinetics
It is known that the compound is a prodrug, which means it is metabolized into its active form, desglymidodrine, in the body .
Result of Action
The activation of the alpha-adrenergic receptors by the compound results in vasoconstriction, which increases vascular tone and elevates blood pressure . This can be beneficial in treating certain hypotensive states .
生化分析
Biochemical Properties
It is known that it is a prodrug of the α1-adrenergic receptor agonist, 1-(2’,5’-dimethoxyphenyl)-2-aminoethanol . The α1-adrenergic receptor primarily mediates smooth muscle contraction and has other important functions .
Cellular Effects
It is known that it exerts its actions through activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature, leading to an increased vascular tone and elevation of blood pressure .
Molecular Mechanism
The molecular mechanism of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride involves its conversion into an active metabolite, desglymidodrine, which is an α1-receptor agonist . This active metabolite interacts with the alpha-adrenergic receptors, leading to increased vascular tone and elevated blood pressure .
Temporal Effects in Laboratory Settings
It is known that it is insoluble in ethanol, but soluble in DMSO and water . It is recommended to store the compound at -20°C .
Dosage Effects in Animal Models
It has been found that it can decrease body temperature and increase locomotor activity, sedation in reserpinized rats as well as the cataleptic effect of haloperidol .
Metabolic Pathways
It is known that it is a prodrug, meaning it is metabolically converted into an active form, desglymidodrine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1-(2,5-dimethoxyphenyl)-2-bromoethanone.
Reaction with Hexamine: The bromoethanone is reacted with hexamine in the presence of a solvent system comprising tetrahydrofuran and water.
Acylation: The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system.
Reduction: The product is selectively reduced first with sodium borohydride and subsequently with stannous chloride.
Formation of Hydrochloride Salt: The final product is converted in situ to the corresponding hydrochloride salt immediately after reduction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production, including the use of cost-effective reagents and conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions are commonly used in its synthesis, as mentioned above.
Substitution: The compound can participate in substitution reactions, especially involving the dimethoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and stannous chloride are used for selective reduction.
Substitution: Halogenated reagents and catalysts are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
2-Amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biochemical pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
相似化合物的比较
- 2-Amino-N,N-dimethylacetamide hydrochloride
- 2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride
Comparison: Compared to these similar compounds, 2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide hydrochloride is unique due to the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
属性
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.ClH/c1-16-10-3-4-11(17-2)9(7-10)5-6-14-12(15)8-13;/h3-4,7H,5-6,8,13H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNUJWUXOPFVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chloro-3-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861672.png)
![1-(4-Methyl-1-piperidinyl)-2-[(3-methyl-2-quinoxalinyl)thio]ethanone](/img/structure/B2861677.png)

![1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2861679.png)
![2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2861680.png)
![7-methyl-N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2861682.png)
![6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2861683.png)
![4-butoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2861684.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2861685.png)
![N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2861687.png)


![N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)
